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Compound of Interest

Compound Name: 2-(1-Phenylethyl)phenol

Cat. No.: B7821210 Get Quote

An In-depth Technical Guide to 2-(1-Phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(1-phenylethyl)phenol, an

ortho-substituted alkylphenol of significant interest in various scientific and industrial domains.

The document delineates its chemical identity, physicochemical properties, synthesis

methodologies, and spectroscopic profile. Furthermore, it explores the compound's current and

potential applications, underpinned by its notable biological activities, including antioxidant,

antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a

foundational resource for professionals engaged in chemical synthesis, materials science, and

pharmaceutical development, offering both theoretical insights and practical knowledge.

Chemical Identity and Nomenclature
2-(1-Phenylethyl)phenol is an aromatic organic compound characterized by a phenol ring

substituted at the ortho position with a 1-phenylethyl group.[1] This substitution pattern confers

specific steric and electronic properties that distinguish it from its meta and para isomers,

influencing its reactivity and utility.[1]

IUPAC Name: 2-(1-phenylethyl)phenol[2]
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Synonyms: o-(1-Phenylethyl)phenol, 2-(alpha-Methylbenzyl)phenol, o-(α-

Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[2][3]

CAS Number: 4237-44-9[3][4][5]

Molecular Formula: C₁₄H₁₄O[1][2][4]

Canonical SMILES: CC(C1=CC=CC=C1)C2=CC=CC=C2O[1][2]

InChI Key: WYZIVNCBUWDCOZ-UHFFFAOYSA-N[1][2]

Chemical Structure
The molecular structure consists of a hydroxyl group (-OH) and a 1-phenylethyl group attached

to adjacent carbon atoms of a benzene ring.

Figure 1. 2D Chemical Structure of 2-(1-Phenylethyl)phenol.

Physicochemical Properties
A summary of the key physicochemical properties of 2-(1-phenylethyl)phenol is presented in

the table below. These properties are crucial for its handling, application, and process

development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Phenylethyl_phenol
https://webbook.nist.gov/cgi/inchi?ID=C4237449&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C4237449&Mask=200
https://hoffmanchemicals.com/products/4237-44-9-2-1-phenylethylphenol
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6fb292?context=bbe
https://www.smolecule.com/products/s750294
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Phenylethyl_phenol
https://hoffmanchemicals.com/products/4237-44-9-2-1-phenylethylphenol
https://www.smolecule.com/products/s750294
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Phenylethyl_phenol
https://www.smolecule.com/products/s750294
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Phenylethyl_phenol
https://www.benchchem.com/product/b7821210?utm_src=pdf-body
https://www.benchchem.com/product/b7821210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Weight 198.26 g/mol [1][2]

Physical State Liquid [4][5]

Boiling Point 313.9 ± 11.0 °C at 760 mmHg [6]

Density 1.1 ± 0.1 g/cm³ [6]

Purity Typically available at ≥95% [4][5]

Storage
Store sealed in a dry place at

room temperature
[5]

Synthesis and Manufacturing
The industrial synthesis of 2-(1-phenylethyl)phenol is predominantly achieved through the

acid-catalyzed alkylation of phenol with styrene. A common and effective method is the Friedel-

Crafts alkylation.

Friedel-Crafts Alkylation of Phenol with Styrene
This electrophilic aromatic substitution reaction involves the protonation of styrene to form a

stable secondary carbocation (1-phenylethyl cation). This electrophile then attacks the electron-

rich phenol ring. The ortho-position is favored due to the directing effect of the hydroxyl group

and potential stabilization of the transition state.

Causality in Synthesis: The choice of a Lewis acid or Brønsted acid catalyst is critical. Lewis

acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are effective, as are strong

acids like sulfuric acid. The reaction conditions, such as temperature and reactant molar ratio,

are optimized to maximize the yield of the desired mono-substituted ortho product and

minimize the formation of para-isomers and di-substituted products.[1][7]

Synthesis Workflow
The following diagram illustrates the generalized workflow for the synthesis of 2-(1-
phenylethyl)phenol.
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Synthesis workflow for 2-(1-phenylethyl)phenol.

Spectroscopic Characterization
The identity and purity of 2-(1-phenylethyl)phenol are confirmed using standard spectroscopic

techniques.
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Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. A

broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the

phenolic hydroxyl group. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹,

and C=C stretching bands for the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum provides distinct signals for the aromatic protons, the methine

proton of the ethyl group, the methyl protons, and the hydroxyl proton. The integration of

these signals confirms the proton count in the molecule.[2]

¹³C NMR: The carbon spectrum shows unique resonances for each of the 14 carbon

atoms, differentiating between the aromatic carbons, the methine carbon, and the methyl

carbon.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a

molecular ion peak (M⁺) corresponding to its molecular weight (m/z 198).[3] The

fragmentation pattern provides further structural confirmation.

Applications and Research Areas
2-(1-Phenylethyl)phenol serves as a versatile intermediate and additive in several fields.

Polymer Industry: It functions as a stabilizer and antioxidant in the production of polymers

like PVC and rubber, preventing degradation caused by heat and oxidation.[1][9] The bulky

phenylethyl group provides steric hindrance, which is a key feature for many hindered phenol

antioxidants.

Pharmaceuticals: It is used as a building block or intermediate in the synthesis of more

complex pharmaceutical compounds.[1] Its inherent biological activities make it a scaffold of

interest for drug discovery.

Cosmetics: Due to its antioxidant and potential preservative properties, it is incorporated into

cosmetic formulations to enhance product stability and protect the skin from oxidative stress.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Phenylethyl_phenol
https://webbook.nist.gov/cgi/inchi?ID=C4237449&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Phenylethyl_phenol
https://webbook.nist.gov/cgi/inchi?ID=C4237449&Mask=200
https://www.benchchem.com/product/b7821210?utm_src=pdf-body
https://www.smolecule.com/products/s750294
https://www.evitachem.com/product/evt-12287184
https://www.smolecule.com/products/s750294
https://www.smolecule.com/products/s750294
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activities and Mechanism of Action
Research has highlighted several biological activities of 2-(1-phenylethyl)phenol, primarily

stemming from its phenolic structure.

Antioxidant Properties
The phenolic hydroxyl group is the active center for antioxidant activity. It can donate a

hydrogen atom to neutralize highly reactive free radicals (R•), thereby terminating radical chain

reactions that lead to oxidative damage. This process forms a relatively stable phenoxyl radical,

which is resonance-stabilized, making the parent molecule an effective radical scavenger.[1]

2-(1-Phenylethyl)phenol
(Ar-OH)

Stable Phenoxyl Radical
(Ar-O•)

 donates H•

Free Radical
(R•)

 attacks

Neutralized Molecule
(RH)

 accepts H•

Click to download full resolution via product page

Mechanism of free radical scavenging by 2-(1-phenylethyl)phenol.

Antimicrobial and Anti-inflammatory Activity
Studies have suggested that 2-(1-phenylethyl)phenol possesses moderate antimicrobial

activity against various bacteria and fungi.[1] The lipophilic nature of the molecule allows it to

interact with microbial cell membranes, potentially disrupting their integrity and function.

Furthermore, preliminary research indicates potential anti-inflammatory effects, which may be

linked to its antioxidant properties, as oxidative stress is a key contributor to inflammation.[1]

However, the precise mechanisms for these activities require more extensive investigation.

Safety and Handling
According to safety data, 2-(1-phenylethyl)phenol is associated with the following hazard

statements:

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Codes: P261, P305+P351+P338[5]

Standard laboratory safety protocols should be followed when handling this compound,

including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a

lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocol: Evaluation of Antioxidant
Activity (DPPH Assay)
This section provides a standardized, self-validating protocol for assessing the free radical

scavenging activity of 2-(1-phenylethyl)phenol using the DPPH (2,2-diphenyl-1-picrylhydrazyl)

assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an

antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical

form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of

discoloration is proportional to the scavenging activity of the antioxidant and can be quantified

spectrophotometrically.

Materials:

2-(1-Phenylethyl)phenol

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol (spectroscopic grade)

Ascorbic acid (positive control)

96-well microplate
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Microplate reader

Procedure:

Preparation of Stock Solutions:

Prepare a 1 mM stock solution of 2-(1-phenylethyl)phenol in methanol.

Prepare a 1 mM stock solution of ascorbic acid in methanol.

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark to

prevent degradation.

Assay Protocol:

Create a serial dilution of the 2-(1-phenylethyl)phenol and ascorbic acid stock solutions

in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µM).

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

Add 100 µL of the 0.1 mM DPPH solution to each well.

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

For the negative control, add 100 µL of methanol to a well.

Incubation and Measurement:

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of DPPH scavenging activity using the following formula: %

Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample.
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Plot the % scavenging activity against the concentration of the test compound and the

positive control.

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH

radicals) from the plot.

Self-Validation: The inclusion of a well-known antioxidant like ascorbic acid as a positive control

serves as an internal validation for the assay's performance. The results for the test compound

are considered reliable if the positive control exhibits potent scavenging activity consistent with

literature values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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